molecular formula C10H9F3N2 B3098720 1-(2,2,2-Trifluoroethyl)indol-4-amine CAS No. 1341455-33-1

1-(2,2,2-Trifluoroethyl)indol-4-amine

Cat. No.: B3098720
CAS No.: 1341455-33-1
M. Wt: 214.19
InChI Key: GZDYGNBBLFTFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethyl)indol-4-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trifluoroethyl group in this compound enhances its electronic properties, metabolic stability, and lipophilicity, making it a valuable molecule for various scientific research applications .

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)indol-4-amine can be achieved through several synthetic routes. One common method involves the direct C-H functionalization of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate as a reagent. This reaction is carried out under mild conditions with high functional group tolerance, resulting in the efficient introduction of the trifluoroethyl group . Industrial production methods may involve multistep syntheses or ring constructions, such as the radical Fisher indole type synthesis .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)indol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)indol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)indol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)indol-4-amine can be compared with other indole derivatives, such as:

    1-(2,2,2-Trifluoroethyl)indole: Similar in structure but lacks the amine group.

    1-(2,2,2-Trifluoroethyl)-1H-indole-2-carboxylate: Contains a carboxylate group instead of an amine group.

    1-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxaldehyde: Contains a carboxaldehyde group instead of an amine group. The uniqueness of this compound lies in its specific combination of the trifluoroethyl and amine groups, which confer distinct electronic and biological properties.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDYGNBBLFTFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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